molecular formula C22H34N2O2 B14921172 (2,5-Dimethylpiperazine-1,4-diyl)bis(bicyclo[2.2.1]hept-2-ylmethanone)

(2,5-Dimethylpiperazine-1,4-diyl)bis(bicyclo[2.2.1]hept-2-ylmethanone)

Cat. No.: B14921172
M. Wt: 358.5 g/mol
InChI Key: TYWKVEUBMWSLRY-UHFFFAOYSA-N
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Description

(2,5-Dimethylpiperazine-1,4-diyl)bis(bicyclo[2.2.1]hept-2-ylmethanone) is a complex organic compound characterized by its unique bicyclic structure. This compound features a piperazine ring substituted with two bicyclo[2.2.1]heptane groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylpiperazine-1,4-diyl)bis(bicyclo[2.2.1]hept-2-ylmethanone) typically involves the reaction of 2,5-dimethylpiperazine with bicyclo[2.2.1]hept-2-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylpiperazine-1,4-diyl)bis(bicyclo[2.2.1]hept-2-ylmethanone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,5-Dimethylpiperazine-1,4-diyl)bis(bicyclo[2.2.1]hept-2-ylmethanone) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethylpiperazine-1,4-diyl)bis(bicyclo[2.2.1]hept-2-ylmethanone) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: A simpler bicyclic compound with similar structural features.

    2,5-Dimethylpiperazine: A related piperazine derivative with different substituents.

    Norbornane: Another bicyclic compound with a different ring structure.

Uniqueness

(2,5-Dimethylpiperazine-1,4-diyl)bis(bicyclo[2.2.1]hept-2-ylmethanone) is unique due to its combination of a piperazine ring and bicyclo[2.2.1]heptane groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

[4-(bicyclo[2.2.1]heptane-2-carbonyl)-2,5-dimethylpiperazin-1-yl]-(2-bicyclo[2.2.1]heptanyl)methanone

InChI

InChI=1S/C22H34N2O2/c1-13-11-24(22(26)20-10-16-4-6-18(20)8-16)14(2)12-23(13)21(25)19-9-15-3-5-17(19)7-15/h13-20H,3-12H2,1-2H3

InChI Key

TYWKVEUBMWSLRY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)C2CC3CCC2C3)C)C(=O)C4CC5CCC4C5

Origin of Product

United States

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